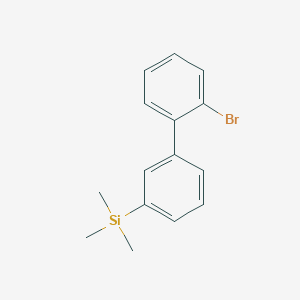

2-Bromo-3'-(trimethylsilyl)-biphenyl

Description

Structure

3D Structure

Properties

Molecular Formula |

C15H17BrSi |

|---|---|

Molecular Weight |

305.28 g/mol |

IUPAC Name |

[3-(2-bromophenyl)phenyl]-trimethylsilane |

InChI |

InChI=1S/C15H17BrSi/c1-17(2,3)13-8-6-7-12(11-13)14-9-4-5-10-15(14)16/h4-11H,1-3H3 |

InChI Key |

YHAOPZNNEPOLGH-UHFFFAOYSA-N |

Canonical SMILES |

C[Si](C)(C)C1=CC=CC(=C1)C2=CC=CC=C2Br |

Origin of Product |

United States |

Chemical and Physical Properties of 2 Bromo 3 Trimethylsilyl Biphenyl

The physical and chemical properties of 2-Bromo-3'-(trimethylsilyl)-biphenyl are dictated by its molecular structure. These properties are essential for its handling, storage, and application in synthetic procedures.

| Property | Value |

| IUPAC Name | 2-Bromo-3'-(trimethylsilyl)-1,1'-biphenyl |

| CAS Number | 187275-75-8 pschemicals.com |

| Molecular Formula | C₁₅H₁₇BrSi pschemicals.com |

| Molecular Weight | 305.29 g/mol |

| Appearance | Typically a liquid or low-melting solid |

| Solubility | Insoluble in water; soluble in common organic solvents like ether, THF, and toluene. encyclopedia.pubnih.gov |

Note: Some physical properties are inferred from structurally similar compounds and general principles of organometallic chemistry.

Synthesis and Reactivity of 2 Bromo 3 Trimethylsilyl Biphenyl

Common Synthetic Routes

The most common and efficient method for constructing the this compound scaffold is the Suzuki-Miyaura cross-coupling reaction. rsc.org This typically involves the palladium-catalyzed reaction of a brominated aryl component with a silylated arylboronic acid or ester. Plausible synthetic pathways include:

Coupling of 2-bromophenylboronic acid with 1-bromo-3-(trimethylsilyl)benzene.

Coupling of (3-(trimethylsilyl)phenyl)boronic acid with 1,2-dibromobenzene (B107964) under controlled conditions to achieve mono-arylation.

Other cross-coupling methodologies such as the Stille coupling (using an organotin reagent) or Negishi coupling (using an organozinc reagent) could also be employed. nih.govrsc.org

Reactivity Profile of the Bromine Moiety

The bromine atom attached to the biphenyl (B1667301) core is the primary site for electrophilic substitution and is highly reactive in transition-metal-catalyzed cross-coupling reactions. It readily participates in:

Suzuki-Miyaura Coupling: Reaction with arylboronic acids to form more complex biaryl or polyaryl systems. nih.gov

Stille Coupling: Reaction with organostannanes. nih.govsigmaaldrich.com

Heck Coupling: Reaction with alkenes.

Buchwald-Hartwig Amination: Formation of carbon-nitrogen bonds.

Lithium-Halogen Exchange: Treatment with an organolithium reagent (e.g., n-BuLi) generates a lithiated biphenyl species, which can then react with various electrophiles. nih.govacs.org

This reactivity makes the bromo group a versatile handle for introducing a wide range of substituents.

Reactivity Profile of the Trimethylsilyl (B98337) Moiety

The trimethylsilyl (TMS) group imparts a distinct set of reactive properties to the molecule. The Si-C bond is significantly different from a C-H bond and can be selectively cleaved or functionalized. rsc.org Key reactions involving the TMS group include:

Protodesilylation: The TMS group can be removed and replaced with a hydrogen atom under acidic or basic conditions.

Ipso-Halogenation: The TMS group can be replaced with a halogen (e.g., iodine or bromine) using an appropriate electrophilic halogenating agent, allowing for further functionalization at that position.

Hiyama Coupling: The TMS group can participate directly in palladium-catalyzed cross-coupling reactions with organic halides, particularly after activation with a fluoride (B91410) source. cfsilicones.com

Spectroscopic and Structural Elucidation in Advanced Chemical Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy serves as the cornerstone for determining the precise connectivity and environment of atoms within a molecule. By analyzing the magnetic properties of atomic nuclei, a detailed portrait of the molecular framework can be assembled.

The ¹H NMR spectrum of 2-Bromo-3'-(trimethylsilyl)-biphenyl is expected to exhibit distinct signals corresponding to the aromatic protons of the two phenyl rings and the aliphatic protons of the trimethylsilyl (B98337) (TMS) group.

The nine protons of the trimethylsilyl group are chemically equivalent and are anticipated to produce a sharp singlet in the upfield region of the spectrum, typically around 0.2-0.4 ppm. This characteristic chemical shift is due to the electropositive nature of silicon, which results in significant shielding of the adjacent methyl protons.

The aromatic region, spanning approximately 7.0 to 7.8 ppm, will display a more complex series of multiplets corresponding to the seven protons distributed across the two phenyl rings. The substitution pattern dictates that none of the aromatic protons are chemically equivalent, leading to a unique signal for each. The protons on the brominated ring and the silylated ring will experience different electronic effects, influencing their respective chemical shifts. Protons ortho to the bromine atom are expected to be deshielded, shifting them downfield, while the protons on the trimethylsilyl-substituted ring will also exhibit distinct splitting patterns based on their coupling with neighboring protons.

Predicted ¹H NMR Data

| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |

|---|---|---|

| Si(CH₃)₃ | ~ 0.3 | Singlet |

| Aromatic H | ~ 7.0 - 7.8 | Multiplets |

The ¹³C NMR spectrum provides critical information about the carbon skeleton of the molecule. For this compound, a total of 15 distinct carbon signals are expected, corresponding to the 12 aromatic carbons and the 3 equivalent carbons of the trimethylsilyl group.

The carbons of the trimethylsilyl group will appear as a single, sharp signal in the upfield region, typically between -2 and 2 ppm. The aromatic region will show a cluster of 12 signals between approximately 120 and 145 ppm. The carbon atom directly bonded to the bromine (C-Br) is expected to have a chemical shift in the lower end of this range, around 122 ppm, due to the heavy atom effect. Conversely, the carbon atom bonded to the silicon atom (C-Si) will also have a characteristic shift, influenced by the electropositive silicon. The quaternary carbons at the biphenyl (B1667301) linkage will also be identifiable within this region.

Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) |

|---|---|

| Si(CH₃)₃ | ~ 0 |

| Aromatic C | ~ 120 - 145 |

| C-Br | ~ 122 |

| C-Si | ~ 140 |

| C-C (ipso) | ~ 141-143 |

²⁹Si NMR spectroscopy is a powerful tool specifically for probing the environment of the silicon atom. huji.ac.ilpascal-man.com Although it is a less sensitive nucleus than ¹H, it provides valuable structural information. For this compound, a single resonance is expected in the ²⁹Si NMR spectrum. The chemical shift for a trimethylsilyl group attached to an aromatic ring typically falls within the range of -5 to -10 ppm relative to tetramethylsilane (B1202638) (TMS). researchgate.net This specific chemical shift confirms the presence and electronic environment of the silyl (B83357) moiety.

To unambiguously assign all proton and carbon signals, advanced 2D NMR techniques are employed. researchgate.net

COSY (Correlation Spectroscopy): This experiment reveals proton-proton coupling networks within the molecule. It would be instrumental in tracing the connectivity of the protons on each of the aromatic rings, helping to differentiate between the various multiplets in the complex aromatic region.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. It would definitively link each aromatic proton signal to its corresponding carbon signal, greatly aiding in the assignment of the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. youtube.com HMBC would be crucial for establishing the connectivity between the two phenyl rings by observing correlations from protons on one ring to carbons on the other. It would also confirm the position of the trimethylsilyl group by showing correlations from the silyl methyl protons to the carbons of the attached phenyl ring.

Variable Temperature (VT) NMR studies could be conducted to investigate any conformational dynamics, such as restricted rotation around the biphenyl single bond, although significant barriers to rotation are not anticipated at room temperature for this substitution pattern.

Infrared (IR) Spectroscopy for Vibrational Modes

Infrared (IR) spectroscopy probes the vibrational frequencies of bonds within a molecule, providing a characteristic "fingerprint" and identifying the presence of specific functional groups. The IR spectrum of this compound is expected to display several key absorption bands.

Aromatic C-H Stretching: Sharp peaks are expected just above 3000 cm⁻¹, typically in the range of 3050-3100 cm⁻¹, corresponding to the stretching vibrations of the C-H bonds on the aromatic rings. wpmucdn.com

Aliphatic C-H Stretching: Absorptions corresponding to the C-H stretching of the trimethylsilyl group's methyl protons will appear just below 3000 cm⁻¹, in the region of 2950-2970 cm⁻¹.

Aromatic C=C Stretching: A series of sharp to medium absorptions between 1450 and 1600 cm⁻¹ will be indicative of the carbon-carbon double bond stretching within the phenyl rings.

Si-C Stretching: Characteristic vibrations for the Si-C bonds of the trimethylsilyl group are expected to appear in the fingerprint region, typically around 1250 cm⁻¹ (symmetric deformation) and in the 750-860 cm⁻¹ range (rocking).

C-Br Stretching: The stretching vibration for the carbon-bromine bond is expected to be found in the low-frequency region of the spectrum, typically between 500 and 690 cm⁻¹. orgchemboulder.com

Predicted IR Absorption Bands

| Functional Group | Predicted Wavenumber (cm⁻¹) |

|---|---|

| Aromatic C-H Stretch | 3050 - 3100 |

| Aliphatic C-H Stretch | 2950 - 2970 |

| Aromatic C=C Stretch | 1450 - 1600 |

| Si-CH₃ Symmetric Deformation | ~ 1250 |

| Si-CH₃ Rocking | 750 - 860 |

| C-Br Stretch | 500 - 690 |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Patterns

Mass spectrometry is a destructive analytical technique that provides information about the molecular weight and fragmentation pathways of a compound. For this compound, the electron ionization (EI) mass spectrum would be expected to show a distinct molecular ion peak.

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), the molecular ion will appear as a pair of peaks (M⁺ and M+2) of nearly equal intensity. The nominal molecular weight of the compound is 319.3 g/mol . Therefore, peaks would be expected at m/z 318 and 320.

Common fragmentation patterns for this molecule would likely include:

Loss of a methyl group: A prominent peak corresponding to the [M-15]⁺ ion, resulting from the loss of a CH₃ radical from the trimethylsilyl group. This is a very common fragmentation for TMS-containing compounds.

Loss of the trimethylsilyl group: A fragment corresponding to the bromobiphenyl cation.

Loss of bromine: A fragment corresponding to the trimethylsilylbiphenyl cation.

Cleavage of the biphenyl bond: Fragments corresponding to the bromophenyl and trimethylsilylphenyl cations.

The precise fragmentation pattern provides corroborating evidence for the proposed structure by demonstrating the expected bond cleavages under ionization conditions.

Predicted Mass Spectrometry Fragments

| Fragment | Predicted m/z | Notes |

|---|---|---|

| [M]⁺ | 318/320 | Molecular ion peak with bromine isotope pattern |

| [M-CH₃]⁺ | 303/305 | Loss of a methyl group from the TMS moiety |

| [M-Si(CH₃)₃]⁺ | 231/233 | Loss of the trimethylsilyl group |

| [M-Br]⁺ | 239 | Loss of the bromine atom |

Single Crystal X-Ray Diffraction for Solid-State Structure

A comprehensive search of available scientific literature and crystallographic databases did not yield any specific single-crystal X-ray diffraction data for the compound this compound. Consequently, detailed research findings regarding its solid-state structure, including unit cell parameters, space group, bond lengths, and bond angles, are not available for discussion.

The determination of a molecule's three-dimensional structure in the solid state through single-crystal X-ray diffraction is a definitive analytical technique. This method provides precise information on the spatial arrangement of atoms, conformational features of the molecule, and intermolecular interactions within the crystal lattice. Such data is invaluable for understanding the physical properties of a compound and for applications in materials science and drug design.

While crystallographic data exists for structurally related biphenyls and compounds containing bromo- and trimethylsilyl- substituents, direct extrapolation of these findings to predict the precise crystal structure of this compound would be speculative. The specific placement of the bromo and trimethylsilyl groups on the biphenyl scaffold is expected to significantly influence the crystal packing and molecular conformation.

Further empirical investigation, involving the successful growth of a single crystal of this compound and subsequent analysis by X-ray diffraction, would be required to elucidate its solid-state structure and provide the detailed crystallographic parameters requested. Without such experimental data, a scientifically accurate and detailed discussion for this specific compound cannot be provided.

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), are a cornerstone for investigating the properties of molecules at the atomic level. For 2-Bromo-3'-(trimethylsilyl)-biphenyl, DFT would be instrumental in understanding its structure, stability, and reactivity.

Geometry Optimization and Conformational Analysis

The first step in a computational study is typically to determine the most stable three-dimensional structure of the molecule through geometry optimization. For a biphenyl (B1667301) derivative, a key parameter is the dihedral angle between the two phenyl rings, which is influenced by the steric and electronic effects of the substituents. The bromine atom and the trimethylsilyl (B98337) group will impose steric hindrance that affects the preferred rotational conformation. A conformational analysis would involve calculating the energy of the molecule as a function of this dihedral angle to identify the lowest energy conformers and the energy barriers between them.

Electronic Structure Analysis (e.g., HOMO-LUMO, Molecular Orbitals)

Analysis of the electronic structure provides insights into the molecule's reactivity and spectroscopic properties. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. For this compound, the distribution of these frontier orbitals would indicate which parts of the molecule are most likely to be involved in chemical reactions.

Prediction of Spectroscopic Parameters

Quantum chemical methods can predict various spectroscopic parameters, which can then be compared with experimental data to validate the computational model. For instance, NMR chemical shifts (¹H, ¹³C, ²⁹Si) can be calculated and are highly sensitive to the electronic environment of the nuclei. Similarly, vibrational frequencies from IR and Raman spectroscopy can be computed to help assign experimental spectra. Time-dependent DFT (TD-DFT) can be used to predict electronic transitions, corresponding to UV-Visible absorption spectra.

Reaction Mechanism Elucidation and Transition State Analysis

DFT is a powerful tool for studying the mechanisms of chemical reactions. If this compound were to be used in a reaction, such as a cross-coupling reaction, DFT could be employed to map out the potential energy surface of the reaction pathway. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies would provide insights into the reaction kinetics and help to understand the role of catalysts and reaction conditions.

Molecular Dynamics Simulations for Conformational Landscapes

While quantum chemical calculations provide detailed information about static structures, molecular dynamics (MD) simulations can explore the dynamic behavior of a molecule over time. An MD simulation of this compound would reveal its conformational landscape by sampling a wide range of possible geometries at a given temperature. This would provide a more complete picture of the molecule's flexibility, particularly the rotation around the biphenyl linkage and the conformational dynamics of the trimethylsilyl group.

Computational Models for Steric and Electronic Effects

The behavior of this compound is governed by the interplay of steric and electronic effects of its substituents. Computational models can be used to quantify these effects. For example, Natural Bond Orbital (NBO) analysis can provide information about charge distribution and delocalization, revealing the electronic influence of the bromo and trimethylsilyl groups. Steric effects can be quantified by calculating steric parameters, such as steric hindrance around reactive sites, which can be correlated with the molecule's reactivity and the stability of its different conformations.

Advanced Chemical Applications of 2 Bromo 3 Trimethylsilyl Biphenyl and Derivatives

Precursor in the Synthesis of Complex Organic Molecules

The distinct substitution pattern of 2-Bromo-3'-(trimethylsilyl)-biphenyl offers strategic advantages in the construction of intricate molecular architectures. The presence of the bromo and trimethylsilyl (B98337) groups on separate phenyl rings allows for selective and sequential chemical transformations, enabling the controlled assembly of complex organic structures.

Stereoselective Synthesis

While direct applications of this compound in stereoselective synthesis are not extensively documented in dedicated studies, its structure is amenable to established methodologies for atroposelective synthesis of axially chiral biaryls. The steric bulk of the ortho-bromo substituent, in conjunction with the 3'-trimethylsilyl group, can influence the rotational barrier around the biaryl axis. This inherent structural feature can be exploited in dynamic kinetic resolution protocols or diastereoselective coupling reactions to afford enantioenriched biaryl compounds.

For instance, in a hypothetical atroposelective Suzuki-Miyaura coupling, the bulky trimethylsilyl group could act as a chiral directing group or enhance the diastereoselectivity of a reaction mediated by a chiral palladium catalyst. The resulting axially chiral silylated biphenyls could then serve as precursors to sophisticated chiral ligands or biologically active molecules. Further derivatization of the trimethylsilyl group or its replacement can lead to a diverse library of chiral compounds.

Annulation Strategies for Polycyclic Systems

The this compound scaffold is a promising precursor for the synthesis of polycyclic aromatic hydrocarbons (PAHs) and other fused ring systems through annulation strategies. The bromine atom provides a reactive handle for intramolecular cyclization reactions, while the trimethylsilyl group can be utilized to control regioselectivity or be transformed into other functional groups to facilitate cyclization.

One potential strategy involves the conversion of the trimethylsilyl group to a boronic ester, followed by an intramolecular Suzuki-Miyaura coupling to form a new ring. Alternatively, the bromine atom can undergo lithium-halogen exchange to generate an organolithium species, which can then participate in an intramolecular cyclization onto a suitably functionalized silyl-bearing ring. These approaches could lead to the formation of novel helical or contorted PAHs, whose properties are of interest in materials science. irejournals.comresearchgate.netrsc.org

Building Block for Functional Materials

The electronic and steric properties imparted by the bromo and trimethylsilyl substituents make this compound an attractive building block for the synthesis of advanced functional materials with tailored optoelectronic and polymeric properties.

Optoelectronic Materials (e.g., OLEDs, Luminescent Liquid Crystals)

Biphenyl (B1667301) derivatives are widely used in the construction of materials for organic light-emitting diodes (OLEDs) and luminescent liquid crystals due to their rigid structure and favorable electronic properties. The introduction of a trimethylsilyl group can enhance solubility, influence molecular packing, and tune the HOMO/LUMO energy levels of the resulting materials. nih.govresearchgate.netrsc.org

While specific OLEDs or luminescent liquid crystals incorporating this compound are not prominently reported, its derivatization offers a clear pathway to such materials. For example, Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions at the bromide position can be used to introduce hole-transporting (e.g., triarylamines) or electron-transporting moieties. The resulting silylated, extended biphenyl systems could exhibit blue luminescence, a desirable property for display and lighting applications. mdpi.commdpi.com

| Derivative Type | Potential Application | Synthetic Route from this compound |

| Triarylamine-substituted silylated biphenyl | Hole-transporting material in OLEDs | Buchwald-Hartwig amination |

| Extended π-conjugated silylated biphenyl | Blue-emitting material in OLEDs | Suzuki-Miyaura coupling with arylboronic acids |

| Silylated biphenyl with mesogenic groups | Luminescent liquid crystals | Esterification or etherification of a derivatized biphenyl |

Polymer Chemistry

In polymer chemistry, this compound can serve as a monomer in various polymerization reactions to produce novel conjugated polymers. The presence of the bromine atom allows for its use in cross-coupling polymerization methods like Suzuki-Miyaura or Yamamoto polycondensation, leading to the formation of poly(p-phenylene) (PPP) derivatives. wikipedia.orgrsc.org

The trimethylsilyl group in the resulting polymer can enhance its solubility and processability, which are often limiting factors for rigid-rod polymers like PPPs. Furthermore, the silyl (B83357) groups can be post-polymerizationally modified to introduce other functionalities, allowing for the fine-tuning of the polymer's properties for specific applications, such as organic electronics or high-performance plastics.

Ligand and Catalyst Development in Organometallic Chemistry

The development of efficient and selective catalysts is a cornerstone of modern chemical synthesis, and phosphine (B1218219) ligands play a crucial role in the performance of many transition metal catalysts. The this compound moiety can be elaborated into bulky and electron-rich phosphine ligands that are highly sought after in cross-coupling reactions. chemistryviews.orgnih.govnih.govresearchgate.netresearchgate.net

The synthesis of such a ligand would typically involve the conversion of the bromo group into a phosphine moiety, for example, through lithiation followed by reaction with a chlorophosphine. The trimethylsilyl group at the 3'-position would contribute to the steric bulk of the resulting ligand. This steric hindrance can promote the formation of highly active, low-coordinate metal complexes, which are often key to achieving high catalytic activity in challenging cross-coupling reactions, such as the amination of aryl chlorides. nih.gov

| Ligand Feature | Influence on Catalysis |

| Bulky trimethylsilyl group | Increases steric hindrance around the metal center, promoting reductive elimination. |

| Biphenyl backbone | Provides a rigid and tunable scaffold for the phosphine. |

| Potential for further functionalization | Allows for the synthesis of a library of ligands with varying electronic and steric properties. |

The resulting palladium complexes bearing these novel ligands could exhibit enhanced catalytic activity and selectivity in a variety of cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Heck reactions. bohrium.comnih.govrsc.orgnih.govacs.org

Precursors for Phosphine Ligands

The synthesis of phosphine ligands is a cornerstone of organometallic chemistry, as the electronic and steric properties of these ligands are critical in tuning the reactivity and selectivity of metal catalysts. nih.gov this compound serves as an excellent starting material for the synthesis of novel biaryl monophosphine ligands. The presence of the bromo group allows for the introduction of a phosphine moiety through well-established synthetic routes.

A common method for the synthesis of such ligands involves a metal-halogen exchange reaction, typically using an organolithium reagent like n-butyllithium or tert-butyllithium, to generate a lithiated biphenyl intermediate. This highly nucleophilic species can then react with a suitable electrophilic phosphorus source, such as chlorodiphenylphosphine (B86185) (ClPPh₂), to form the desired tertiary phosphine.

The trimethylsilyl group at the 3'-position of the biphenyl backbone plays a crucial role in defining the properties of the resulting phosphine ligand. Its significant steric bulk can influence the coordination geometry around the metal center, which in turn can enhance catalytic activity and selectivity in various cross-coupling reactions. researchgate.net Furthermore, the trimethylsilyl group is known for its chemical inertness and can be used to create sterically crowded environments around the phosphorus atom, potentially leading to the formation of highly active, low-coordinate metal complexes. nih.gov

Table 1: Synthetic Pathway to a Silylated Biaryl Phosphine Ligand

| Step | Reactant 1 | Reactant 2 | Reagent | Product | Purpose |

|---|---|---|---|---|---|

| 1 | This compound | n-Butyllithium | Diethyl ether | 2-Lithio-3'-(trimethylsilyl)-biphenyl | Generation of a nucleophilic aryl species |

Application in Homogeneous and Heterogeneous Catalysis

Phosphine ligands derived from this compound are expected to find significant applications in both homogeneous and heterogeneous catalysis, particularly in palladium-catalyzed cross-coupling reactions. d-nb.inforsc.org Biaryl phosphines are a well-established class of ligands that promote the efficiency of catalysts for reactions such as Suzuki-Miyaura, Buchwald-Hartwig amination, and α-arylation of carbonyl compounds. nih.govd-nb.info

The catalytic performance of a metal complex is intimately linked to the steric and electronic properties of its ligands. The introduction of a bulky trimethylsilyl group on the biphenyl backbone of a phosphine ligand can lead to the formation of more active catalysts. This is attributed to the steric hindrance promoting the formation of monoligated, highly reactive L₁Pd(0) species, which are key intermediates in many catalytic cycles. nih.gov

For instance, in Suzuki-Miyaura cross-coupling reactions, palladium catalysts bearing bulky biaryl phosphine ligands have demonstrated high efficacy in the coupling of sterically hindered and electronically deactivated aryl chlorides. uj.ac.za A phosphine ligand derived from this compound would be anticipated to exhibit similar or enhanced catalytic activity due to the steric influence of the trimethylsilyl group.

Table 2: Representative Catalytic Performance in Suzuki-Miyaura Coupling

| Entry | Aryl Halide | Boronic Acid | Catalyst Loading (mol%) | Yield (%) | Reference |

|---|---|---|---|---|---|

| 1 | 4-Chlorotoluene | Phenylboronic acid | 1.0 | 98 | uj.ac.za |

| 2 | 2-Chloroanisole | 4-Methylphenylboronic acid | 1.5 | 95 | uj.ac.za |

| 3 | 1-Chloro-4-(trifluoromethyl)benzene | 3,5-Dimethylphenylboronic acid | 1.0 | 99 | uj.ac.za |

Data is representative of catalysts bearing sterically demanding biaryl phosphine ligands analogous to those derivable from this compound.

In the realm of heterogeneous catalysis, these phosphine ligands can be immobilized on solid supports, such as periodic mesoporous organosilicas, to create recyclable catalysts. nih.govresearchgate.net This approach combines the high activity and selectivity of homogeneous catalysts with the ease of separation and reuse characteristic of heterogeneous systems.

Probes for Fundamental Organic Reaction Studies

Beyond its role as a ligand precursor, the this compound scaffold and its derivatives can serve as valuable probes for investigating the mechanisms of organic reactions. The trimethylsilyl group, in particular, offers several features that can be exploited in mechanistic studies.

The trimethylsilyl group is a bulky substituent that can influence the regioselectivity and stereoselectivity of a reaction. wikipedia.org By comparing the reaction outcomes of silylated and non-silylated substrates, researchers can gain insights into the steric requirements of the transition state.

Furthermore, the trimethylsilyl group can be used as a spectroscopic handle. The ¹H NMR signal of the trimethylsilyl protons is typically a sharp singlet in a region of the spectrum that is often free from other signals, making it easy to monitor the fate of the silyl group throughout a reaction sequence. chemeurope.com Additionally, the silicon-carbon bond can be cleaved under specific conditions, and this reactivity can be harnessed to probe for the intermediacy of certain reactive species. researchgate.net

For example, in a study of a cross-coupling reaction, the presence or absence of desilylated byproducts could provide evidence for or against a particular mechanistic pathway involving protodesilylation. The chemical inertness of the trimethylsilyl group also allows it to be carried through multiple synthetic steps, acting as a label to track the transformation of a specific molecular fragment. wikipedia.orgchemeurope.com

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing 2-Bromo-3'-(trimethylsilyl)-biphenyl, and how do reaction conditions influence yield?

- Methodology : The compound is synthesized via Suzuki-Miyaura cross-coupling. A palladium catalyst (e.g., Pd(PPh₃)₄) facilitates coupling between 2-bromobiphenyl and a trimethylsilyl (TMS)-substituted arylboronic acid. Key parameters include:

- Temperature : 80–100°C in a refluxing solvent (e.g., THF or dioxane).

- Base : Na₂CO₃ or K₂CO₃ to maintain pH > 8.

- Molar ratios : 1:1.2 (halide:boronic acid) to minimize side reactions.

- Challenges : Competitive protodeborylation and homocoupling require inert atmospheres (N₂/Ar) .

Q. How can researchers characterize the purity and structure of this compound?

- Analytical Techniques :

- GC-MS : To verify molecular weight (expected m/z ≈ 335.2 for M⁺) and detect impurities.

- NMR : ¹H NMR (CDCl₃) shows distinct signals: δ 0.25 ppm (TMS protons), δ 7.2–7.8 ppm (biphenyl aromatic protons), and δ 7.4 ppm (bromine-substituted proton) .

- Elemental Analysis : Confirm C, H, Br, and Si content (±0.3% tolerance).

Q. What are the stability considerations for storing this compound?

- Storage Conditions :

- Temperature : –20°C in airtight containers to prevent hydrolysis of the TMS group.

- Solubility : Stable in non-polar solvents (e.g., hexane, toluene). Avoid protic solvents (e.g., methanol) to prevent desilylation.

- Degradation Signs : Discoloration (yellowing) or precipitate formation indicates decomposition.

Advanced Research Questions

Q. How does the trimethylsilyl group influence the electronic properties of this compound in cross-coupling reactions?

- Electronic Effects :

- The TMS group acts as a σ-donor , slightly increasing electron density on the biphenyl ring. This enhances oxidative addition of Pd⁰ to the C–Br bond.

- Steric Effects : TMS’s bulkiness may hinder coupling at the ortho position, favoring para-substitution in subsequent reactions.

Q. What strategies mitigate contradictions in reported reactivity of this compound in catalytic systems?

- Issue : Discrepancies in catalytic efficiency (e.g., Pd vs. Ni catalysts).

- Resolution :

- Ligand Screening : Bulky ligands (e.g., SPhos) improve Pd catalyst stability.

- Additives : KI enhances bromide displacement in Ni-catalyzed systems.

- Kinetic Studies : Monitor reaction progress via in-situ FTIR to identify rate-limiting steps.

Q. How can computational modeling guide the design of derivatives based on this compound?

- Methods :

- DFT Calculations : Predict HOMO/LUMO energies to assess nucleophilic/electrophilic sites.

- Molecular Dynamics : Simulate steric interactions in transition states (e.g., TMS group’s impact on Pd coordination).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.